Iromycin A - 213137-53-2

Iromycin A

Catalog Number: EVT-1470543
CAS Number: 213137-53-2
Molecular Formula: C19H29NO2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iromycin A is a member of the iromycin family, a group of α-pyridone metabolites produced by certain Streptomyces species. [, , , ] These metabolites possess a unique N-heterocyclic core structure adorned with two distinctive side chains. [] Iromycin A, in particular, stands out for its ability to selectively inhibit nitric oxide synthases (NOS), specifically targeting the endothelial isoform (eNOS) over the neuronal isoform (nNOS). [] This selectivity makes Iromycin A a valuable tool for investigating the role of eNOS in various biological processes and potentially informing the development of targeted therapies. []

Synthesis Analysis

The total synthesis of Iromycin A has been achieved through a convergent approach involving several key steps: [, ]

  • Preparation of the ring fragment: The synthesis begins with the preparation of 6-bromomethylpyrone, which serves as the precursor for the pyridone core of Iromycin A. This involves acylation of a β-ketoester, followed by lactonization and subsequent bromination. []
  • Preparation of the side chain: The unsaturated side chain of Iromycin A is synthesized separately, starting from a terminal alkyne. Carboalumination of the alkyne yields the corresponding alkenyldimethylalane. []
  • Final steps: Treatment of the coupled product with liquid ammonia leads to the formation of Iromycin A, completing the total synthesis. This synthetic route achieves an overall yield of 18% over nine linear steps. []
Molecular Structure Analysis

The molecular structure of Iromycin A has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] These analyses have revealed the presence of a characteristic α-pyridone ring system, which is substituted with two distinct side chains. [] One side chain features a conjugated diene system, while the other contains a unique oxazolidinone moiety. [] The specific arrangement of these structural elements contributes to the biological activity of Iromycin A, particularly its ability to interact with and inhibit NOS enzymes. []

Chemical Reactions Analysis

Beyond its synthesis, Iromycin A has been subjected to various chemical modifications to explore structure-activity relationships and potentially enhance its pharmacological properties. [] These modifications often target the reactive functional groups present in the molecule, such as the pyridone nitrogen, the double bonds in the side chains, or the oxazolidinone ring. [] For example, researchers have investigated the introduction of various substituents on the pyridone ring or the modification of the side chain length and saturation. [] These chemical modifications have provided valuable insights into the structural features essential for Iromycin A's biological activity. []

Mechanism of Action

Iromycin A acts as an inhibitor of nitric oxide synthases (NOS), specifically demonstrating selectivity for the endothelial isoform (eNOS) over the neuronal isoform (nNOS). [] While the precise mechanism of inhibition remains to be fully elucidated, it is believed that Iromycin A interacts with the enzyme's active site, potentially competing with the substrate or cofactors necessary for NO production. [] This selective inhibition of eNOS makes Iromycin A a valuable tool for dissecting the specific roles of eNOS in various physiological and pathological processes. []

Applications
  • Nitric Oxide Synthase Inhibition: The selective inhibition of eNOS by Iromycin A makes it a valuable tool for studying the role of eNOS in various biological processes, such as vasodilation, angiogenesis, and neurotransmission. []
  • Antimicrobial Activity: Some studies suggest that Iromycin A and its analogs exhibit antimicrobial activity against various pathogens, including bacteria and parasites. [, ] This finding opens avenues for exploring their potential as lead compounds for developing new antimicrobial agents.
  • Mitochondrial Electron Transport Chain Inhibition: Research has shown that Iromycin A and its derivatives can inhibit the mitochondrial electron transport chain, specifically targeting Complex I. [] This activity has implications for understanding cellular energy metabolism and potentially developing new therapeutic strategies for diseases involving mitochondrial dysfunction.
  • Biocontrol Agent: The ability of Iromycin A to inhibit the production of thaxtomin A, a phytotoxin produced by some Streptomyces species, suggests its potential use as a biocontrol agent against plant pathogens. []

Iromycin B

    Compound Description: Iromycin B is a naturally occurring analog of Iromycin A, also isolated from Streptomyces sp. Dra 17. While its specific biological activity is not explicitly mentioned in the provided abstracts, it likely shares a similar activity profile with Iromycin A due to their structural similarities.

    Relevance: Iromycin B is structurally very similar to Iromycin A, belonging to the same family of α-pyridone metabolites. They share the same core structure, differing only in the side chain composition. This close structural similarity suggests they may share a similar biosynthetic pathway and potentially have overlapping biological activities, such as inhibition of nitric oxide synthases (NOS).

Iromycin C

    Compound Description: Iromycin C is a newly identified member of the iromycin family, discovered during biosynthesis studies of Iromycin A in Streptomyces sp. Dra17. Its specific biological activity has not yet been elucidated.

    Relevance: As a member of the iromycin family, Iromycin C shares the core structural features with Iromycin A, implying a close biosynthetic relationship. Further research is needed to determine the extent of its similarity to Iromycin A in terms of biological activity and potential for NOS inhibition.

Iromycin D

    Compound Description: Iromycin D is another newly identified member of the iromycin family, discovered alongside Iromycin C during biosynthesis studies. Like Iromycin C, its specific biological activity is currently unknown.

    Relevance: Iromycin D is structurally related to Iromycin A, belonging to the same family of α-pyridone metabolites and sharing a common core structure. This close structural relationship suggests potential similarities in biosynthesis and possibly biological activity with Iromycin A.

Iromycin E

    Compound Description: Similar to Iromycins C and D, Iromycin E is a newly identified member of the iromycin family, discovered during biosynthesis investigations. Information about its specific biological activity is not yet available.

    Relevance: Iromycin E shares the characteristic core structure of the iromycin family, indicating a close structural relationship with Iromycin A. This structural similarity suggests a shared biosynthetic origin and possibly overlapping biological activities.

Iromycin F

    Compound Description: Iromycin F is the final new member of the iromycin family identified in the biosynthesis studies. Its specific biological activity remains to be determined.

    Relevance: As part of the iromycin family, Iromycin F shares a common core structure with Iromycin A, highlighting their close relationship. Further research is necessary to uncover its potential similarities with Iromycin A in terms of biosynthesis and biological function.

    Compound Description: Thaxtomin A is a phytotoxin produced by certain Streptomyces species. It plays a crucial role in the pathogenicity of these bacteria, enabling them to penetrate and infect host plants like potatoes.

    Relevance: While structurally distinct from Iromycin A, Thaxtomin A is directly related through its biosynthesis. Studies show that Iromycin A inhibits bacterial nitric oxide synthase (NOS), an enzyme crucial for Thaxtomin A biosynthesis. This inhibitory effect suggests a potential regulatory role for Iromycin A in the pathogenicity of Streptomyces species.

Semi-synthetic Iromycin Analogs

    Compound Description: These are a series of chemically modified versions of Iromycins, synthesized to explore structure-activity relationships. The specific modifications and their effects on biological activity are not detailed in the provided abstracts.

    Relevance: These analogs are directly relevant to understanding the key structural features of Iromycin A responsible for its biological activity, including its inhibition of NOS and the mitochondrial electron transport chain. By comparing the activities of different analogs, researchers can pinpoint the crucial moieties for binding and activity, potentially leading to the development of more potent or selective inhibitors.

Properties

CAS Number

213137-53-2

Product Name

Iromycin A

IUPAC Name

6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+

InChI Key

HVAVEUHAOCVIPN-DTCTWCMCSA-N

SMILES

CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C

Synonyms

NK 26588

Canonical SMILES

CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C

Isomeric SMILES

CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.